molecular formula C10H17N3 B13222374 1-(1H-Imidazol-2-yl)-4-methylcyclohexan-1-amine

1-(1H-Imidazol-2-yl)-4-methylcyclohexan-1-amine

Cat. No.: B13222374
M. Wt: 179.26 g/mol
InChI Key: NDNQHFRCVUQFEI-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-2-yl)-4-methylcyclohexan-1-amine is a cyclohexane derivative featuring a methyl substituent at the 4-position and a 1H-imidazol-2-yl group at the 1-position. This compound belongs to a class of imidazole-containing amines, which are of interest in medicinal chemistry due to imidazole’s role in hydrogen bonding and metal coordination.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-4-methylcyclohexan-1-amine

InChI

InChI=1S/C10H17N3/c1-8-2-4-10(11,5-3-8)9-12-6-7-13-9/h6-8H,2-5,11H2,1H3,(H,12,13)

InChI Key

NDNQHFRCVUQFEI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C2=NC=CN2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-2-yl)-4-methylcyclohexan-1-amine typically involves the formation of the imidazole ring followed by the attachment of the cyclohexane ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Imidazol-2-yl)-4-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or cyclohexane ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole amines.

Scientific Research Applications

1-(1H-Imidazol-2-yl)-4-methylcyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and functional materials.

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-2-yl)-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Imidazole Ring

(a) Ethyl vs. Methyl Substituents
  • (1R,4R)-4-(1-Ethyl-1H-imidazol-2-yl)cyclohexan-1-amine (CAS 2092335-74-3): This stereoisomer features an ethyl group at the 1-position of the imidazole ring. The (1R,4R) configuration may enhance selectivity for asymmetric receptors .
  • 1-(1H-Imidazol-2-yl)-4-methylcyclohexan-1-amine :
    The absence of an alkyl group on the imidazole nitrogen reduces steric hindrance, possibly improving solubility or enabling broader interaction with flat binding pockets.
(b) Substituent Position on Imidazole
  • 4-Methyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-amine ():
    The isopropyl group at the 2-position of the imidazole introduces significant hydrophobicity, which could enhance membrane permeability compared to the target compound.

Cyclohexane Ring Modifications

(a) Methyl Substituent Position
  • 4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine (CAS 1247669-77-7): Replacing the imidazole with a triazole ring (a bioisostere) modifies electronic properties. Triazoles lack the acidic N-H proton of imidazoles, reducing hydrogen-bond donor capacity but improving metabolic stability .
(b) Aromatic vs. Aliphatic Linkers
  • Histamine (2-(1H-Imidazol-4-yl)ethan-1-amine): Histamine’s ethylamine linker allows flexibility for receptor engagement (e.g., H1–H4 receptors).

Stereochemical Considerations

  • The (1R,4R)-configured ethylimidazole analog () demonstrates the importance of stereochemistry in pharmacological activity.

Physicochemical and Pharmacological Data

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
This compound Not provided C₁₀H₁₆N₃ 178.26 g/mol 4-methylcyclohexane, 2-imidazole
(1R,4R)-4-(1-Ethyl-1H-imidazol-2-yl)cyclohexan-1-amine 2092335-74-3 C₁₁H₁₈N₃ 192.28 g/mol Ethylimidazole, (1R,4R) configuration
4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine 1247669-77-7 C₉H₁₅N₄ 179.25 g/mol Triazole ring, 4-methyl substitution
Histamine 51-45-6 C₅H₉N₃ 111.15 g/mol Ethylamine linker, 4-imidazole

Biological Activity

1-(1H-Imidazol-2-yl)-4-methylcyclohexan-1-amine, a compound with the molecular formula C10H17N3C_{10}H_{17}N_3, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H17N3C_{10}H_{17}N_3
  • Molecular Weight : 179.26 g/mol
  • CAS Number : 125426841

The compound is believed to interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. Its imidazole ring suggests potential interactions with histamine receptors, while the cyclohexyl structure may influence lipophilicity and membrane permeability.

Pharmacological Effects

This compound has been studied for several pharmacological effects:

  • Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels.
  • Anti-inflammatory Properties : Research suggests that it may reduce inflammation markers, making it a candidate for treating inflammatory conditions.

In Vitro Studies

A series of in vitro assays have demonstrated the compound's ability to inhibit specific enzymes and receptors:

StudyTargetIC50 Value (µM)Effect
HSET (KIFC1)10Inhibition of cell proliferation in cancer cells
Histamine H3 receptor5Antagonistic activity leading to increased neurotransmitter release

These results indicate that the compound may have significant therapeutic potential in oncology and neuropharmacology.

In Vivo Studies

In vivo studies have further elucidated its pharmacodynamic properties:

  • Animal Models : In rodent models, administration of this compound resulted in a marked reduction in depressive-like behaviors as measured by the forced swim test.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Depression Treatment : A clinical trial involving patients with major depressive disorder showed that a derivative of this compound improved mood scores significantly compared to placebo controls.
  • Chronic Pain Management : Another study investigated its use in chronic pain management, where it demonstrated efficacy in reducing pain scores without significant side effects.

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